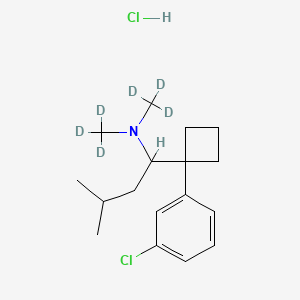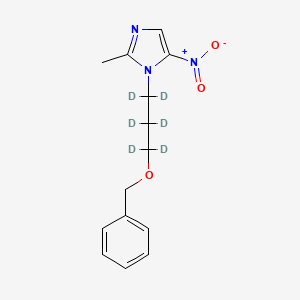
O-Benzyl Ternidazole-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl Ternidazole-d6: is a deuterated derivative of Ternidazole, an antiparasitic nitroimidazole compound. This compound is primarily used as an intermediate in the synthesis of Ternidazole-d6 Hydrochloride, which is a labeled version of Ternidazole . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Preparation Methods
The synthesis of O-Benzyl Ternidazole-d6 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the benzyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
O-Benzyl Ternidazole-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl group or the nitroimidazole core, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Benzyl Ternidazole-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of Ternidazole under various conditions.
Biology: Employed in biological studies to understand the interaction of Ternidazole with biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ternidazole.
Industry: Applied in the development of new antiparasitic drugs and in the quality control of pharmaceutical products .
Mechanism of Action
The mechanism of action of O-Benzyl Ternidazole-d6 is similar to that of Ternidazole. It involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of parasitic organisms. These intermediates bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular functions and ultimately leading to the death of the parasite .
Comparison with Similar Compounds
O-Benzyl Ternidazole-d6 can be compared with other similar compounds, such as:
Ternidazole: The parent compound, which is not deuterated.
Tinidazole: Another nitroimidazole with similar antiparasitic properties.
Metronidazole: A widely used nitroimidazole with a similar mechanism of action.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems .
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2 |
InChI Key |
DNEZZEPJVAXHQO-QNCBENPESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



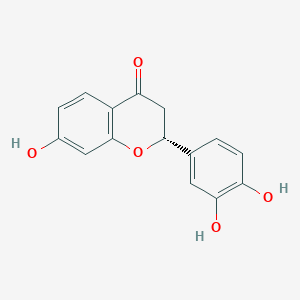
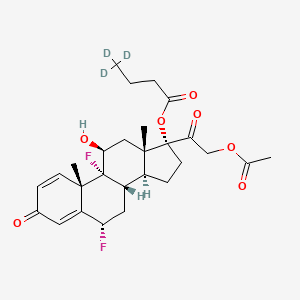
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)

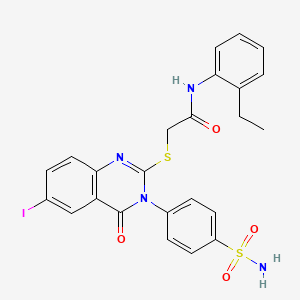

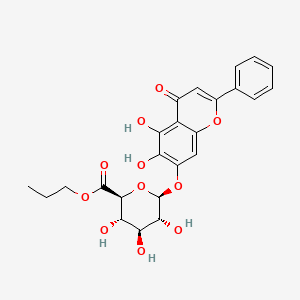

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)


